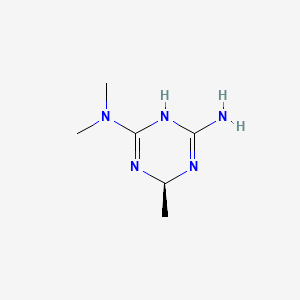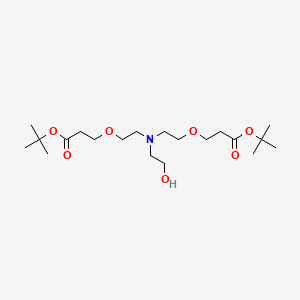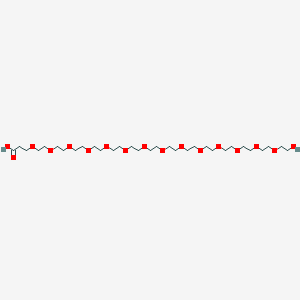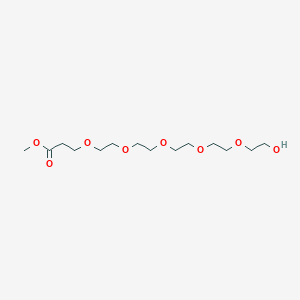
Imeglimin
Descripción general
Descripción
Imeglimin is a novel molecule currently under development for the treatment of type 2 diabetes mellitus . It is the first agent of the ‘glimin’ class of glucose-lowering medication . It has a unique mechanism of action that targets the three main pathophysiological components of type 2 diabetes: impaired glucose uptake by muscle tissue, excess hepatic gluconeogenesis, and increased β-cell apoptosis .
Synthesis Analysis
This compound is a tetrahydrotriazine compound . Its chemical name is (6R)- (+)-4-dimethylamino-2- imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride . It primarily acts on the mitochondria of aerobic cells, where it alters oxidative phosphorylation .
Chemical Reactions Analysis
This compound is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . Clinical drug-drug interaction studies confirmed the absence of relevant clinical interaction with substrates or inhibitors of these transporters .
Physical And Chemical Properties Analysis
This compound is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . This compound absorption decreases when dose increases due to the saturation of the active uptake transport .
Aplicaciones Científicas De Investigación
Efectos Hipoglucémicos
Imeglimin es un nuevo agente hipoglucémico oral con un mecanismo de acción único que se dirige a la bioenergética mitocondrial {svg_1}. Mejora la secreción de insulina estimulada por glucosa e inhibe la apoptosis de las células β en el páncreas al mantener la función y estructura de las mitocondrias y el retículo endoplásmico en las células β {svg_2}. Esto conduce a una mejora del metabolismo de la glucosa en pacientes con diabetes tipo 2 {svg_3}.
Reducción de Especies Reactivas de Oxígeno
This compound reduce la producción de especies reactivas de oxígeno (ROS) que son dañinas para el cuerpo humano {svg_4}. Al reducir los ROS, this compound puede mitigar potencialmente el daño relacionado con el estrés oxidativo en las células {svg_5}.
Mejora de la Función Mitocondrial
This compound mejora la función de las mitocondrias, que son cruciales para la producción de energía celular {svg_6}. Esto podría tener implicaciones para una variedad de enfermedades donde la disfunción mitocondrial es un factor {svg_7}.
Mejora de la Función del Retículo Endoplásmico
El retículo endoplásmico (RE) juega un papel clave en la síntesis, plegamiento, modificación y transporte de proteínas. This compound mejora la función del RE, lo que podría mejorar potencialmente la síntesis y el plegamiento de proteínas {svg_8}.
Inhibición de la Producción Hepática de Glucosa
This compound inhibe la producción hepática de glucosa, lo que puede ayudar a regular los niveles de glucosa en sangre {svg_9}. Esto es particularmente beneficioso para las personas con diabetes tipo 2, donde la regulación de la glucosa en sangre a menudo se ve afectada {svg_10}.
Mejoramiento de la Sensibilidad a la Insulina
This compound mejora la sensibilidad a la insulina, lo que puede ayudar a mejorar la respuesta del cuerpo a la insulina {svg_11}. Esto es crucial para la regulación de los niveles de glucosa en sangre y puede ser particularmente beneficioso para las personas con diabetes tipo 2 {svg_12}.
Efectos Antiinflamatorios
This compound exhibe nuevos efectos antiinflamatorios en la microglía de ratón estimulada con alta glucosa a través de la supresión mediada por ULK1 del eje TXNIP-NLRP3 {svg_13}. Esto sugiere que this compound podría usarse potencialmente para tratar la neuroinflamación, que está implicada en una variedad de trastornos neurológicos {svg_14}.
Mejora de la Disfunción Vascular
Los ensayos clínicos sobre los efectos de this compound exhibieron una buena eficacia hipoglucémica y perfil de seguridad en pacientes con diabetes tipo 2. Curiosamente, this compound mejoró la disfunción vascular en pacientes con diabetes tipo 2 {svg_15}. Esto sugiere que this compound podría usarse potencialmente para tratar las complicaciones vasculares asociadas con la diabetes {svg_16}.
Mecanismo De Acción
Target of Action
Imeglimin, a novel oral hypoglycemic agent, primarily targets the mitochondria in various organ systems affected by type 2 diabetes . It acts on the pancreas, liver, and skeletal muscle , thereby improving glycemic control . The compound’s primary targets play a crucial role in the pathophysiology of type 2 diabetes .
Mode of Action
This compound works by multiple mechanisms of action. It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in the improvement of mitochondrial function . It also amplifies glucose-stimulated insulin secretion . Furthermore, it improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances mitochondrial bioenergetics, which leads to the amelioration of insulin resistance and enhancement of β-cell function . It has been found to enhance substrate flux towards complex II, inhibit complex I, restore complex III activity, and promote fatty acid oxidation . These changes favor a mechanism potentially promoting increased fatty acid oxidation, leading to the decrease in hepatic lipid accumulation .
Pharmacokinetics
This compound is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . It has a half-life ranging from 9.03 to 20.2 hours . This compound is excreted unchanged in urine, indicating a low extent of metabolism . It is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of organic cation transporter (OCT) 1, OCT2, and MATE1 . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .
Result of Action
This compound has several molecular and cellular effects. It mitigates the accumulation of dysfunctional mitochondria through mitophagy in diabetic mice, which may contribute to preserving β-cell function and effective glycemic control in type 2 diabetes . It also prevents endothelial cell death in human cells by inhibiting the opening of the mitochondrial permeability transition pore without inhibiting mitochondrial respiration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption decreases when the dose increases, likely due to the saturation of the active uptake transport . Furthermore, its pharmacokinetics was shown to be insensitive to ethnicity and food intake . Renal function impacts this compound renal clearance, indicating that dosage adjustment is required in moderately and severely renally impaired patients .
Direcciones Futuras
Imeglimin shows true promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to currently available agents metformin and sitagliptin and was increased when given in combination with either agent .
Análisis Bioquímico
Biochemical Properties
Imeglimin’s mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function . It is a small cationic drug with a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) .
Cellular Effects
This compound enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas . It also inhibits hepatic glucose production and ameliorates insulin sensitivity . These mechanisms improve glucose metabolism in patients with type 2 diabetes .
Molecular Mechanism
This compound’s mechanism of action involves dual effects: amplification of glucose-stimulated insulin secretion (GSIS) and preservation of β-cell mass . It also enhances insulin action by inhibiting hepatic glucose output and recovery of altered insulin signaling in both hepatocytes (liver) and myocytes (skeletal muscle) .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and distributed, weakly metabolized, and excreted unchanged in urine . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .
Dosage Effects in Animal Models
In animal models, this compound improved cardiac and kidney function, and reduced ischemia-induced brain damage . It has been shown to increase insulin secretion, reverse pancreatic β-cell dysfunction, and prevent death of human epithelial cells .
Metabolic Pathways
This compound reportedly affects the liver, skeletal muscle, and pancreas, thereby improving glycemic control . It reduces glucose and lipid biosynthesis in the liver by suppressing anabolic processes and increases glucose uptake in skeletal muscle .
Transport and Distribution
This compound is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . After absorption, this compound is rapidly and primarily distributed to organs and tissues .
Subcellular Localization
Its mechanism of action targets mitochondrial bioenergetics , suggesting that it may have a significant impact on the mitochondria within cells.
Propiedades
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICWFZTBXUVIG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228237 | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
775351-65-0 | |
| Record name | Imeglimin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imeglimin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imeglimin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMEGLIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)



